molecular formula C11H6ClF3N2 B13885408 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine

4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine

Cat. No.: B13885408
M. Wt: 258.62 g/mol
InChI Key: KEVXKDQPZCFUDJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-trifluoromethylphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-trifluoromethylbenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination at the 4-position using thionyl chloride or phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine exerts its effects is often related to its ability to interact with specific molecular targets:

Properties

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

IUPAC Name

4-chloro-6-[2-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-3-1-2-4-8(7)11(13,14)15/h1-6H

InChI Key

KEVXKDQPZCFUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)C(F)(F)F

Origin of Product

United States

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